(S)-(-)-Verapamilic Acid is synthesized from verapamil, which is obtained from various natural sources and through chemical synthesis. Its classification falls within the broader category of calcium channel blockers, specifically targeting L-type calcium channels. This compound exhibits properties that are critical in managing cardiovascular diseases.
The synthesis of (S)-(-)-Verapamilic Acid involves several steps, typically starting from readily available precursors. The process can be summarized as follows:
The synthesis parameters, such as temperature, pressure, and reaction time, are crucial for optimizing yield and purity. For instance, reactions may be carried out at room temperature for specific durations to minimize side reactions and impurities .
(S)-(-)-Verapamilic Acid has a complex molecular structure characterized by multiple functional groups:
The three-dimensional conformation plays a significant role in its interaction with biological targets, particularly calcium channels .
(S)-(-)-Verapamilic Acid participates in various chemical reactions:
The kinetics of these reactions are influenced by pH, temperature, and solvent systems used during experimentation .
The mechanism of action of (S)-(-)-Verapamilic Acid primarily involves:
These actions contribute to its efficacy in treating conditions like hypertension and angina pectoris .
The physical and chemical properties of (S)-(-)-Verapamilic Acid include:
These properties are essential for formulation development in pharmaceutical applications .
(S)-(-)-Verapamilic Acid has several scientific applications:
(S)-(-)-Verapamilic Acid is a major acidic metabolite of the calcium channel blocker verapamil, formed via oxidative cleavage of the parent compound’s nitrile group. Its molecular formula is C26H38NO6, distinguishing it from verapamil hydrochloride (C27H39ClN2O4) by the replacement of the nitrile (-C≡N) with a carboxylic acid (-COOH) moiety [4] [6]. The structure retains verapamil’s diarylalkylamine backbone: two 3,4-dimethoxyphenyl rings connected through a branched aliphatic chain. The carboxylic acid group introduces significant polarity, altering solubility and hydrogen-bonding capacity compared to verapamil. Table 1 summarizes key molecular features:
Table 1: Molecular Characteristics of (S)-(-)-Verapamilic Acid
Property | Specification |
---|---|
Molecular Formula | C26H38NO6 |
Molecular Weight | 460.59 g/mol |
Key Functional Groups | Carboxylic acid, tertiary amine, methoxy (×4) |
Ionization State at pH 7.4 | Zwitterionic (carboxylate anion, ammonium cation) |
(S)-(-)-Verapamilic Acid inherits verapamil’s single chiral center at the α-carbon adjacent to the carboxylic acid group. This center arises from the asymmetric carbon atom formerly bonded to the nitrile group in verapamil. The (S)-configuration at this carbon is critical for stereoselective interactions with biological targets. The specific optical rotation is reported as [α]22D = -6.1° (c = 0.1 in ethanol), consistent with levorotatory characteristics [5]. This chiral environment dictates metabolite recognition by enzymes and transporters, such as P-glycoprotein, which exhibits stereoselective binding [4] [6].
Structurally, (S)-(-)-Verapamilic Acid diverges from verapamil hydrochloride through Phase I metabolism, which transforms the nitrile into a carboxyl group. This modification reduces membrane permeability but enhances aqueous solubility (>30 mg/mL in water) [5]. Unlike verapamil’s primary metabolites (e.g., norverapamil, formed via N-demethylation), verapamilic acid lacks the basic tertiary amine necessary for potent calcium channel blockade. Consequently, it exhibits >100-fold lower affinity for L-type calcium channels compared to (S)-verapamil hydrochloride, the pharmacologically active enantiomer [2] [4]. Table 2 contrasts key attributes:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4